molecular formula C13H21ClN2O2S B1422302 4-methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride CAS No. 1240529-27-4

4-methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride

Cat. No.: B1422302
CAS No.: 1240529-27-4
M. Wt: 304.84 g/mol
InChI Key: ALFSMDMFRCRDRR-UHFFFAOYSA-N
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Description

4-Methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride is a synthetic sulfonamide derivative characterized by a 4-methyl-substituted benzene ring linked to a sulfonamide group. The sulfonamide nitrogen is further substituted with a piperidin-3-ylmethyl moiety, and the compound exists as a hydrochloride salt to enhance solubility and stability. Its molecular formula is C₁₃H₁₉ClN₂O₂S, with a calculated molecular weight of 285.5 g/mol.

Synthesis typically involves the reaction of 4-methylbenzenesulfonyl chloride with piperidin-3-ylmethylamine under basic conditions, followed by purification via column chromatography and subsequent HCl salt formation .

Properties

IUPAC Name

4-methyl-N-(piperidin-3-ylmethyl)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S.ClH/c1-11-4-6-13(7-5-11)18(16,17)15-10-12-3-2-8-14-9-12;/h4-7,12,14-15H,2-3,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFSMDMFRCRDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240529-27-4
Record name Benzenesulfonamide, 4-methyl-N-(3-piperidinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240529-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction of 4-methylbenzenesulfonyl chloride with piperidin-3-ylmethylamine

One common approach is the nucleophilic substitution of 4-methylbenzenesulfonyl chloride with piperidin-3-ylmethylamine or its derivatives under controlled conditions.

  • Reaction conditions : Typically performed in an organic solvent such as dichloromethane or N,N-dimethylformamide (DMF).
  • Base : A base such as potassium carbonate or triethylamine is used to neutralize the generated hydrochloric acid.
  • Temperature : Reactions are conducted at room temperature or slightly elevated temperatures (25–80°C) to optimize reaction rate and yield.
  • Workup : The crude product is purified by crystallization or recrystallization from suitable solvents, often followed by conversion to the hydrochloride salt by treatment with HCl in an appropriate solvent.

High-temperature, high-pressure amination of p-chloromethylbenzenesulfonamide derivatives

Another method involves reacting p-chloromethylbenzenesulfonamide derivatives with piperidine or substituted piperidines under elevated temperatures (120–130°C) and pressures (0.8–1.2 MPa) to facilitate nucleophilic substitution.

  • Molar ratios : The molar ratio of the sulfonamide derivative to piperidine is typically around 1:8 to 1:15 to drive the reaction to completion.
  • Solvent : Hydrazine hydrate or other polar solvents may be used.
  • Reaction time : Usually 1.5 to 4.5 hours depending on temperature and reagent concentrations.
  • Yield and purity : Yields exceeding 90% with high purity are achievable under optimized conditions.

Use of potassium carbonate and N-methylpiperidine in DMF

A documented procedure involves reacting 4-chloromethyl-N-(4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)benzamide with N-methylpiperidine in DMF at 80°C for 4.5 hours in the presence of potassium carbonate.

  • Yield : Approximately 97.5%
  • Purity : Around 98.7%
  • Workup : Addition of purified water to precipitate the product, followed by filtration and drying.

This method is adaptable to related sulfonamide derivatives and can be modified for the target compound by substituting the appropriate piperidine derivative.

Alternative bases and solvents

Calcium carbonate has also been used as a base in DMF for similar nucleophilic substitution reactions, yielding about 89% of the product.

Method Description Key Reagents and Conditions Temperature (°C) Time (h) Yield (%) Purity (%) Notes
Nucleophilic substitution with piperidin-3-ylmethylamine 4-methylbenzenesulfonyl chloride, piperidin-3-ylmethylamine, base (K2CO3 or Et3N), organic solvent 25–80 2–5 85–95 >95 Standard sulfonamide synthesis
High-temp, high-pressure amination p-chloromethylbenzenesulfonamide, piperidine, hydrazine hydrate 120–130 1.5–4.5 90–96 High Industrially suitable, high yield
Potassium carbonate base in DMF 4-chloromethyl-N-substituted benzamide, N-methylpiperidine, K2CO3 80 4.5 97.5 98.7 High yield and purity; precipitation workup
Calcium carbonate base in DMF Similar to above, CaCO3 as base 90 12 89 Not specified Alternative base, longer reaction time
  • The high-temperature, high-pressure method using hydrazine hydrate and p-chloromethylbenzenesulfonamide derivatives is noted for its cost-effectiveness, scalability, and high purity product suitable for industrial production.
  • The use of potassium carbonate and N-methylpiperidine in DMF at moderate temperatures offers excellent yields and purity, suitable for laboratory-scale synthesis and fine chemical production.
  • Reaction conditions such as temperature, pressure, molar ratios, and choice of base significantly affect the yield and purity, highlighting the need for optimization depending on scale and equipment.

The preparation of 4-methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride can be effectively achieved through nucleophilic substitution reactions involving sulfonyl chlorides or chloromethyl sulfonamide derivatives and piperidin-3-ylmethylamine or its analogs. Both conventional organic synthesis methods and high-pressure, high-temperature industrial processes are viable, with the latter offering advantages in yield and cost-efficiency for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated or acylated derivatives, while oxidation and reduction can modify the functional groups on the benzene ring or the piperidine moiety.

Scientific Research Applications

4-Methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Biological Studies: The compound is studied for its potential effects on cellular processes and receptor interactions.

    Industrial Chemistry: It serves as a building block in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 4-methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the piperidine moiety may interact with hydrophobic pockets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include sulfonamides with variations in the aromatic ring substituents, piperidine ring position, or additional functional groups. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Synthesis Method
4-Methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide HCl C₁₃H₁₉ClN₂O₂S 285.5 4-methylbenzene, piperidin-3-ylmethyl Sulfonylation of amine
4-Chloro-N-(piperidin-4-yl)benzene-1-sulfonamide HCl C₁₁H₁₄Cl₂N₂O₂S 241.77 4-chlorobenzene, piperidin-4-yl Similar sulfonylation; positional isomer
2,6-Dichloro-4-[2-(piperazin-1-yl)pyridin-4-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide C₂₂H₂₃Cl₂N₇O₂S ~540.4 Dichloro, pyridinyl-piperazine, trimethylpyrazole Multi-step synthesis with coupling reactions
N-(2-Methylbut-3-yn-2-yl)benzene-1-sulfonamide C₁₁H₁₃NO₂S 223.29 Propargylic amine substituent Sulfonylation of propargylic amine
Key Observations:

Substituent Effects: The 4-methyl group in the target compound increases lipophilicity compared to electron-withdrawing groups (e.g., Cl in ’s analogue) . Piperidine Position: Piperidin-3-ylmethyl (target) vs. Bulkier Groups: Compounds with pyridinyl-piperazine or propargylic substituents () exhibit higher molecular weights and steric hindrance, which may reduce membrane permeability .

Synthetic Complexity :

  • The target compound’s synthesis is straightforward compared to ’s multi-step analogue, which requires coupling of heterocyclic moieties .

Physicochemical and Pharmacological Comparisons

  • Solubility: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogues (e.g., ’s propargyl sulfonamide) .
  • Acidity : The electron-donating methyl group in the target compound may reduce sulfonamide acidity (pKa) compared to electron-withdrawing substituents (e.g., Cl, Br) .
  • Bioactivity : Sulfonamides with piperidine/piperazine rings () are often explored as enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) due to their hydrogen-bonding capabilities .

Biological Activity

4-Methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride, also known as PMSA (PubChem CID: 1240529-27-4), is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the compound's biological activity, focusing on its anti-tumor effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : 4-methyl-N-(3-piperidinylmethyl)benzenesulfonamide hydrochloride
  • CAS Number : 1240529-27-4
  • Molecular Formula : C13H20N2O2S·HCl
  • Molecular Weight : 304.84 g/mol

Research has indicated that PMSA exerts its biological effects primarily through the induction of ferroptosis in tumor cells. Ferroptosis is a form of regulated cell death characterized by the accumulation of lipid peroxides to lethal levels. The following mechanisms have been identified:

  • Inhibition of Tumor Cell Proliferation : PMSA significantly inhibits the proliferation of various tumor cell lines, including breast and lung cancer cells, as evidenced by MTT assays.
  • Induction of Ferroptosis : The compound increases levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress and lipid peroxidation, respectively .
  • Regulation of Key Proteins : PMSA downregulates proteins associated with the KEAP1-NRF2-GPX4 axis, including SLC7A11/XCT and GPX4, leading to enhanced ferroptosis .

Biological Activity Data

Activity TypeObserved EffectReference
Tumor Cell ProliferationInhibition in MCF7 and A549 cell lines
Cell MigrationSuppressed migration in scratch assays
Ferroptosis InductionIncreased ROS and MDA levels
Protein ExpressionDecreased NRF2 phosphorylation

Study 1: Anti-Tumor Effects

In a study conducted at Guangdong Medical University, PMSA was tested on various cancer cell lines. The results demonstrated that PMSA treatment led to a significant reduction in cell viability and induced apoptosis. The study utilized flow cytometry to measure cell death and confirmed that PMSA's effects could be reversed by ferroptosis inhibitors like Fer-1 .

Study 2: Molecular Docking Analysis

Molecular docking studies revealed that PMSA binds effectively to the NRF2 protein, inhibiting its activity. This interaction is crucial as NRF2 plays a protective role against oxidative stress; thus, inhibiting it promotes ferroptosis in cancer cells .

Q & A

Basic Questions

Q. What safety protocols should be followed when handling 4-methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to minimize inhalation exposure during synthesis or handling .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated .
  • First Aid : For skin contact, immediately rinse with water; for eye exposure, irrigate for 15 minutes and seek medical attention. In case of ingestion, rinse the mouth and consult poison control .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture .

Q. Which spectroscopic techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • HPLC : Use reverse-phase HPLC with UV detection (e.g., 206 nm) to assess purity, as validated for similar sulfonamide derivatives .
  • NMR Spectroscopy : Employ 1H^1H- and 13C^{13}C-NMR to confirm structural integrity, particularly focusing on the piperidine and sulfonamide moieties .
  • LC/MS : Confirm molecular weight via electrospray ionization (ESI) to detect the [M+H]+[M+H]^+ ion .

Q. What synthetic routes are commonly used to prepare sulfonamide derivatives like this compound?

  • Methodological Answer :

  • Sulfonylation : React piperidin-3-ylmethylamine with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
  • Hydrochloride Formation : Precipitate the free base using HCl in a polar solvent (e.g., ethanol) and purify via recrystallization .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
  • Parameter Optimization : Apply machine learning to analyze experimental datasets (e.g., temperature, solvent effects) and predict optimal reaction conditions, reducing trial-and-error approaches .
  • Virtual Screening : Simulate substituent effects on reactivity using molecular docking or MD simulations to prioritize synthetic targets .

Q. What strategies resolve contradictions in reactivity data observed under varying pH or temperature conditions?

  • Methodological Answer :

  • Controlled Replicates : Conduct experiments in triplicate under standardized conditions (e.g., buffered solutions at pH 4.6–7.4) to isolate variable effects .
  • Kinetic Studies : Perform time-resolved UV-Vis or NMR spectroscopy to monitor reaction progress and identify intermediates .
  • Computational Validation : Compare experimental results with simulated reaction profiles to identify discrepancies in mechanistic assumptions .

Q. How does the sulfonamide functional group influence the compound’s stability in biological assays?

  • Methodological Answer :

  • Degradation Studies : Incubate the compound in simulated physiological conditions (e.g., PBS at 37°C) and analyze degradation products via LC/MS .
  • Enzymatic Assays : Test susceptibility to hydrolysis by esterases or sulfatases using fluorogenic substrates as controls .
  • Stability-activity Relationships : Corporate MD simulations to predict sulfonamide interactions with target proteins under varying redox conditions .

Q. What advanced separation techniques improve purification efficiency for this hydrochloride salt?

  • Methodological Answer :

  • Membrane Chromatography : Utilize cation-exchange membranes to separate the hydrochloride salt from unreacted amines .
  • Preparative HPLC : Optimize gradient elution (e.g., methanol/water with 0.1% TFA) to resolve closely related impurities .
  • Crystallization Screening : Screen solvents (e.g., acetonitrile/water mixtures) to enhance crystal yield and purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride
Reactant of Route 2
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4-methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride

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